Product packaging for DBCO-NHCO-PEG4-t-butyl ester(Cat. No.:)

DBCO-NHCO-PEG4-t-butyl ester

Cat. No.: B13721961
M. Wt: 608.7 g/mol
InChI Key: YSNXYYQVJQQNMB-UHFFFAOYSA-N
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Description

Evolution and Principles of Bioorthogonal Chemical Reactions

The concept of bioorthogonal chemistry was introduced in the early 2000s, born out of the need for chemical reactions that could operate within living organisms without cross-reacting with the myriad of functional groups present in biological systems. numberanalytics.com The term "bioorthogonal" literally translates to "not interacting with biology." chempep.com The foundational principles of these reactions are stringent: they must be highly selective for their intended target, biocompatible, and possess fast reaction kinetics to be effective at the low concentrations typical of biological systems. numberanalytics.comchempep.com Early examples of bioorthogonal reactions include the Staudinger ligation, which forms a stable amide bond from an azide (B81097) and a phosphine. numberanalytics.comwikipedia.org Over the years, the field has expanded to include a variety of powerful transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and its catalyst-free counterpart, strain-promoted alkyne-azide cycloaddition (SPAAC). numberanalytics.comnih.gov This evolution has been driven by the continuous pursuit of reactions with improved kinetics, greater selectivity, and enhanced biocompatibility for increasingly complex biological investigations. numberanalytics.comru.nl

Structural Elucidation of DBCO-NHCO-PEG4-t-butyl ester and its Functional Moieties

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC34H44N2O8PubChem nih.gov
Molecular Weight608.7 g/molPubChem nih.gov
IUPAC Nametert-butyl 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoatePubChem nih.gov

Dibenzocyclooctyne (DBCO) as a Reactive Handle

The dibenzocyclooctyne (DBCO) moiety is the cornerstone of the molecule's reactivity in SPAAC. creativepegworks.com It is a cyclooctyne (B158145) derivative characterized by the fusion of two benzene (B151609) rings, which contributes to its high ring strain and, consequently, its rapid reaction rate with azides. nih.govmdpi.com This reaction proceeds without the need for a copper catalyst, a significant advantage for in vivo applications due to the toxicity associated with copper. mdpi.com The DBCO group serves as the "reactive handle" of the molecule, enabling its specific and efficient covalent attachment to azide-modified biomolecules through the formation of a stable triazole ring. creativepegworks.combroadpharm.com The reaction kinetics of DBCO derivatives with azides are generally favorable, with second-order rate constants in the range of 1–2 M−1s−1. nih.gov

Polyethylene (B3416737) Glycol (PEG4) as a Hydrophilic Spacer and Solubility Enhancer

The tetra-polyethylene glycol (PEG4) component of the molecule acts as a hydrophilic spacer. thermofisher.combiochempeg.com This flexible chain of four repeating ethylene (B1197577) glycol units confers several advantageous properties. Firstly, it significantly increases the water solubility of the entire molecule, which is crucial for its use in aqueous biological environments. thermofisher.comscbt.com Secondly, the PEG spacer provides a physical separation between the DBCO group and the eventual cargo or biomolecule to be attached, which can minimize steric hindrance and maintain the biological activity of the conjugated species. thermofisher.combroadpharm.com The hydrophilic nature of the PEG linker can also reduce non-specific binding and aggregation of the resulting bioconjugate. thermofisher.comresearchgate.net

Amide (NHCO) Linkage Functionality

The amide (NHCO) bond within the this compound structure serves as a stable and robust covalent link connecting the DBCO moiety to the PEG spacer. nih.govraineslab.com Amide bonds are known for their exceptional stability, making them highly suitable for bioconjugation applications where the integrity of the linkage is paramount. nih.govraineslab.com In the context of this specific molecule, the amide linkage is formed during its synthesis and provides a chemically inert connection that withstands physiological conditions, ensuring that the DBCO and PEG components remain securely attached. numberanalytics.com

tert-Butyl Ester as a Protected Carboxyl Precursor

The tert-butyl ester group at the terminus of the PEG chain functions as a protecting group for a carboxylic acid. nih.gov Protecting groups are essential in organic synthesis to prevent a reactive functional group from undergoing unwanted reactions during a chemical transformation. The tert-butyl ester is particularly useful because it is stable under basic conditions but can be readily removed (deprotected) under acidic conditions to reveal the free carboxylic acid. nih.govorganic-chemistry.org This latent carboxyl group provides a further point of attachment for other molecules, such as drugs, imaging agents, or biomolecules, through standard amide bond formation reactions after deprotection. nih.gov This feature adds to the versatility of the this compound as a crosslinking reagent. google.com

Contextualizing this compound within Bioorthogonal Reagent Design

The design of bioorthogonal reagents is a strategic endeavor, requiring the careful integration of multiple functional components to achieve a desired outcome. This compound is a prime example of such a rationally designed molecule, engineered for multi-step bioconjugation strategies. Its structure is not monolithic but rather a combination of three distinct moieties, each contributing a specific function: the dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) linker, and a tert-butyl ester protecting group.

The molecule is classified as a heterobifunctional linker, possessing two different reactive ends. conju-probe.comsigmaaldrich.com This design allows for the sequential and controlled conjugation of different molecules.

The Dibenzocyclooctyne (DBCO) Moiety: The Bioorthogonal Handle

The DBCO group is the cornerstone of this reagent's bioorthogonal reactivity. broadpharm.com It is a cyclooctyne, a class of strained alkynes, that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.comjenabioscience.com This type of "click chemistry" is highly valued in bioorthogonal applications because it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is required for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). conju-probe.comaxispharm.com The high chemoselectivity of the DBCO group ensures that it reacts exclusively with azide-functionalized molecules, ignoring other functional groups present in biological systems. conju-probe.com This specificity allows for the precise labeling of azide-tagged biomolecules in complex environments like living cells. jenabioscience.com

The PEG4 Linker: The Solubilizing and Spacing Element

Connecting the reactive ends of the molecule is a polyethylene glycol (PEG) chain, specifically one with four ethylene glycol units (PEG4). This linker serves several critical purposes. Firstly, the hydrophilic nature of the PEG chain significantly enhances the water solubility of the entire reagent and its subsequent conjugates. tocris.comrndsystems.combroadpharm.combroadpharm.com This is a crucial feature, as many bioorthogonal reagents and the biomolecules they target can be prone to aggregation and precipitation in aqueous biological buffers. tocris.com Secondly, the PEG4 linker acts as a flexible spacer arm. sigmaaldrich.combroadpharm.com This spacer minimizes steric hindrance between the conjugated molecules, which can be essential when linking large biomolecules like antibodies or proteins. tocris.combroadpharm.com

The t-Butyl Ester: The Protected Carboxyl Group

The terminus opposite the DBCO group is a carboxylic acid protected as a tert-butyl (t-butyl) ester. The t-butyl ester is a well-established protecting group in organic synthesis, known for its stability under a wide range of conditions, including those that are basic or nucleophilic. chempep.comthieme-connect.com Its key feature is that it can be cleanly removed (deprotected) under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a free carboxylic acid. chempep.com

This protection strategy is central to the reagent's utility in multi-step synthesis. It allows a researcher to first perform the bioorthogonal SPAAC reaction via the DBCO group. Once that conjugation is complete, the t-butyl group can be removed to expose the carboxylic acid. This newly available functional group can then be activated and used to form an amide bond with a primary amine on a second molecule of interest. sigmaaldrich.com This controlled, sequential reactivity is critical for constructing complex bioconjugates. chempep.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₄H₄₄N₂O₈ nih.govbroadpharm.com
Molecular Weight 608.7 g/mol nih.govbroadpharm.com
Purity ≥98% broadpharm.com
Solubility Soluble in DMSO, DCM, DMF broadpharm.com
Storage Condition -20°C broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N2O8 B13721961 DBCO-NHCO-PEG4-t-butyl ester

Properties

Molecular Formula

C34H44N2O8

Molecular Weight

608.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H44N2O8/c1-34(2,3)44-33(39)16-19-41-21-23-43-25-24-42-22-20-40-18-15-31(37)35-17-14-32(38)36-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)36/h4-11H,14-26H2,1-3H3,(H,35,37)

InChI Key

YSNXYYQVJQQNMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dbco Nhco Peg4 T Butyl Ester

Retrosynthetic Analysis of DBCO-NHCO-PEG4-t-butyl ester

A retrosynthetic analysis of this compound identifies the primary chemical bonds that can be disconnected to reveal simpler, synthetically accessible precursor molecules. The target structure consists of three main components: the dibenzocyclooctyne (DBCO) moiety, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid.

The most logical primary disconnection is at the carbamide (amide) bond. This bond is reliably formed through standard peptide coupling reactions. This disconnection yields two key synthons: a DBCO-functionalized carboxylic acid (or an activated derivative like an NHS ester) and an amino-functionalized PEG4 linker with a t-butyl ester terminus.

Further deconstruction of the amino-PEG4-t-butyl ester precursor involves breaking it down into tetraethylene glycol and a protected amino acid equivalent. The DBCO core itself is a complex fused ring system, and its retrosynthesis reveals simpler aromatic and aliphatic precursors that can be assembled through a series of cyclization, rearrangement, and functional group manipulation reactions. This stepwise approach allows for the modular and efficient construction of the target molecule.

Synthesis of the Dibenzocyclooctyne (DBCO) Core

The dibenzocyclooctyne (DBCO) core is a highly strained alkyne valued for its rapid reaction with azides in copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC). researchgate.netnih.gov Its synthesis is a significant undertaking, often involving multiple steps and careful purification. While various synthetic routes exist for DBCO derivatives, a common approach for producing a functionalizable DBCO-acid involves several key transformations. nih.govencyclopedia.pub

The synthesis often begins with commercially available precursors that are built up to form a dibenzo[b,f]azocine ring system. encyclopedia.pub Key steps can include reactions like Sonogashira coupling to form a diarylacetylene, followed by an intramolecular cyclization. nih.gov Another critical transformation in some routes is the Beckmann rearrangement to form an amide intermediate within the eight-membered ring. nih.gov To achieve the final strained alkyne, a sequence of bromination followed by a base-promoted double elimination reaction is frequently employed. nih.govencyclopedia.pub The resulting DBCO core is then typically functionalized with a linker arm terminating in a carboxylic acid, rendering it ready for coupling to the PEG moiety. Modifications to established syntheses have been developed to improve yields and avoid difficult chromatographic purifications. researchgate.net

Synthetic Routes to PEG4 Linkers with Diverse Terminal Functionalities

Polyethylene (B3416737) glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of molecules. vectorlabs.com The synthesis of heterobifunctional PEG linkers, which have different reactive groups at each end, is essential for their use in constructing complex bioconjugates.

Preparation of Amino-PEG4-t-butyl ester Precursors

The precursor Amino-PEG4-t-butyl ester is a key building block for the target molecule. sigmaaldrich.commedkoo.com This heterobifunctional linker contains a nucleophilic primary amine at one end and a carboxylic acid protected as a t-butyl ester at the other. vectorlabs.commedkoo.com The hydrophilic PEG4 spacer enhances solubility in biological media. sigmaaldrich.com The synthesis of such molecules generally involves the stepwise modification of tetraethylene glycol. One terminus is functionalized to introduce the protected carboxylic acid, while the other is converted to an amine. This often involves protecting group strategies to ensure that the correct functionality is installed at each end without cross-reactivity.

Other PEG-based Building Blocks for Amide Formation

Beyond the specific Amino-PEG4-t-butyl ester, a wide array of PEG-based building blocks can be synthesized for amide bond formation. These linkers vary in length (e.g., PEG2, PEG6, etc.) and terminal functionality. lumiprobe.cominterchim.fr Common reactive groups include:

Carboxyl-PEG-Amine: Where the carboxylic acid is free and the amine is protected (e.g., with an Fmoc or Boc group).

m-PEG-Acid: Where one terminus is an inert methyl ether (m-PEG) and the other is a carboxylic acid. advancedchemtech.com

PEG-dicarboxylic acid: A homobifunctional linker with carboxylic acids at both ends.

The synthesis of these linkers often employs standard organic chemistry transformations like etherification, oxidation, and amination on PEG starting materials. The choice of linker depends on the specific requirements of the final conjugate, such as spacer length and the desired reactive handles. acs.org

Formation of the Carbamide (NHCO) Bond in this compound

The formation of the carbamide (amide) bond is the pivotal step that connects the DBCO and PEG components. This is typically achieved using one of two primary strategies: reaction of an activated ester with an amine, or carbodiimide-mediated coupling of a carboxylic acid and an amine. axispharm.comluxembourg-bio.com

Strategy 1: Activated Ester Coupling A highly efficient method involves converting the DBCO-acid into a more reactive form, such as an N-Hydroxysuccinimide (NHS) ester. lumiprobe.combroadpharm.com DBCO-NHS ester readily reacts with the primary amine of Amino-PEG4-t-butyl ester at neutral to slightly basic pH (pH 7-9) to form a stable amide bond. axispharm.cominterchim.frvectorlabs.com This reaction is often carried out in dry, water-miscible organic solvents like DMSO or DMF. vectorlabs.com

Strategy 2: Carbodiimide Coupling Alternatively, the DBCO-acid can be coupled directly with the Amino-PEG4-t-butyl ester using a coupling reagent. axispharm.comfishersci.co.uk These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. luxembourg-bio.com

Coupling ReagentAdditive (Optional)Typical SolventKey Features
EDC (EDAC)HOBt, NHSDMF, DCM, WaterWater-soluble byproducts, good for aqueous media. axispharm.compeptide.com
DCCHOBtDMF, DCMForms insoluble DCU byproduct, useful for easy purification in organic solvents. luxembourg-bio.compeptide.com
HATUHOBt, HOAtDMFHigh efficiency, rapid reaction times, low racemization. fishersci.co.ukpeptide.com
PyBOPHOBtDMF, DCMPhosphonium-based reagent, efficient coupling. fishersci.co.uk

The choice of coupling agent and conditions depends on the scale of the reaction, the solubility of the substrates, and the need to minimize side reactions like racemization. peptide.com

Strategies for Orthogonal Protection and Deprotection of the tert-Butyl Ester Moiety

Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions at sensitive functional groups. The concept of "orthogonal protection" refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different conditions without affecting the others. thieme-connect.deuchicago.edu

In the target molecule, the t-butyl ester serves to mask the carboxylic acid functionality. This group is specifically chosen for its stability under a wide range of reaction conditions, including those used for amide bond formation, yet it can be removed selectively under acidic conditions. vectorlabs.com

The standard method for deprotecting a t-butyl ester is treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). vectorlabs.comstackexchange.comrsc.org The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation to yield the free carboxylic acid. stackexchange.comechemi.comcommonorganicchemistry.com The tert-butyl cation is subsequently neutralized, typically by deprotonation to form isobutylene (B52900) gas or by reacting with the TFA counter-ion. stackexchange.comechemi.comnih.gov

This deprotection strategy is orthogonal to many other common protecting groups. For instance, Fmoc groups used to protect amines are cleaved by bases (like piperidine), while benzyl (B1604629) esters are often removed by hydrogenation. The acid-lability of the t-butyl group allows for the selective unmasking of the carboxylic acid at the end of the synthesis, making it available for further conjugation after the DBCO moiety has been utilized. However, it is important to note that the strongly acidic conditions required to cleave the t-butyl ester can sometimes lead to the degradation of acid-sensitive moieties like the DBCO core itself. nih.gov In such cases, alternative, milder deprotection methods or different protecting groups may be required. acs.orgorganic-chemistry.org

Acid-Mediated Deprotection to Yield Carboxylic Acid

The t-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality. Its removal is essential for subsequent conjugation reactions where a free carboxyl group is required. This deprotection is readily achieved under acidic conditions.

A widely used reagent for this purpose is trifluoroacetic acid (TFA). The reaction is typically conducted by dissolving the this compound in a suitable organic solvent, such as dichloromethane (DCM), followed by the addition of TFA. The reaction mixture is stirred at room temperature for a period of one to four hours. The progress of the deprotection can be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The mechanism of deprotection involves the protonation of the ester oxygen by TFA, followed by the elimination of isobutylene and the formation of the desired carboxylic acid. The volatile nature of both DCM and TFA, as well as the gaseous isobutylene byproduct, simplifies the work-up procedure, which often involves evaporation of the solvent and excess acid under reduced pressure.

Starting Material Reagent Solvent Typical Reaction Time Product
This compoundTrifluoroacetic acid (TFA)Dichloromethane (DCM)1 - 4 hoursDBCO-NHCO-PEG4-carboxylic acid

Purification and Scale-Up Considerations for this compound Synthesis

The purification of this compound and its corresponding carboxylic acid is crucial to ensure their suitability for downstream applications. Due to the presence of the PEG linker, these molecules exhibit good solubility in a range of solvents, which can be leveraged for purification.

Purification:

For laboratory-scale synthesis, column chromatography on silica (B1680970) gel is a common method for purifying the t-butyl ester product. A gradient elution system, often employing a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (such as methanol (B129727) or isopropanol), can effectively separate the desired product from unreacted starting materials and byproducts.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the purification of both the t-butyl ester and the final carboxylic acid. This method separates molecules based on their hydrophobicity. A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, both often containing a small amount of a modifier such as TFA to improve peak shape.

Scale-Up Considerations:

Transitioning the synthesis of this compound from a laboratory to a larger, industrial scale presents several challenges. These include:

Cost of Goods: The starting materials, particularly the DBCO moiety, can be expensive. Process optimization to maximize yield and minimize waste is therefore economically critical.

Reaction Control: Maintaining consistent reaction conditions, such as temperature and mixing, in larger reactors is essential for reproducible outcomes.

Purification: Large-scale column chromatography can be inefficient and costly. Developing alternative purification strategies, such as crystallization or precipitation, is often necessary for industrial production.

Quality Control: Robust analytical methods are required to ensure the purity and identity of the final product and to detect any potential impurities that may arise during scale-up.

Handling of Reagents: The use of corrosive and volatile reagents like TFA on a large scale requires specialized equipment and stringent safety protocols.

Addressing these challenges through careful process development and optimization is key to the successful and economical production of high-quality this compound for its diverse applications in the field of bioconjugation.

Mechanistic Principles and Kinetic Considerations of Dbco Nhco Peg4 T Butyl Ester Reactivity

Elucidation of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism

The SPAAC reaction is a type of [3+2] cycloaddition where the DBCO acts as the alkyne dipolarophile and the azide (B81097) functions as the 1,3-dipole glenresearch.com. The driving force for this reaction is the release of ring strain inherent in the DBCO structure, which significantly lowers the activation energy required for the cycloaddition to proceed nih.govresearchgate.net.

The DBCO core contains a cyclooctyne (B158145) ring, an eight-membered ring structure incorporating a triple bond creativepegworks.com. In a linear alkyne, the ideal bond angle is 180°, a geometry that is severely distorted when incorporated into a cyclic system glenresearch.com. This deviation from the ideal linear geometry induces significant angle strain, estimated to be around 18 kcal/mol escholarship.org. This strain raises the ground state energy of the DBCO molecule, making it highly reactive .

The reaction with an azide to form a stable 1,2,3-triazole ring relieves this molecular tension glenresearch.com. In the resulting triazole product, the former alkyne carbons are converted to sp²-hybridized atoms within an aromatic system, which is a much more stable configuration for the ring structure glenresearch.com. This release of stored potential energy acts as the thermodynamic driving force for the reaction, allowing it to proceed spontaneously under physiological conditions, such as neutral pH and moderate temperatures .

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided insight into the transition state of the SPAAC reaction. The high ring strain in DBCO not only elevates the ground state energy but also reduces the energy required to reach the cycloaddition transition state researchgate.net. Compared to a strain-free linear alkyne, the cyclooctyne ring is already partially distorted towards the bent geometry required in the transition state nih.gov.

This pre-distortion means that the activation energy (ΔE‡) for the cycloaddition is substantially lower for cyclooctynes than for linear alkynes nih.govresearchgate.net. For the reaction of phenyl azide with acetylene, the activation energy is approximately 16.2 kcal/mol, whereas for the reaction with cyclooctyne, it drops to about 8.0 kcal/mol researchgate.net. This reduction is attributed to a decreased distortion energy for both the cyclooctyne and the azide to achieve the necessary geometry in the transition state researchgate.net. The reaction proceeds through a concerted, asynchronous transition state, leading to the formation of the triazole product researchgate.net.

Kinetic Studies of SPAAC Reactions Utilizing DBCO-NHCO-PEG4-t-butyl ester

While kinetic data for the specific compound this compound are not extensively published, the reactivity is dominated by the DBCO core. Therefore, kinetic studies on other DBCO derivatives provide a strong basis for understanding its reaction profile. The PEG4 linker is known to enhance hydrophilicity and can influence reaction rates, often favorably rsc.orgresearchgate.netbroadpharm.com.

SPAAC reactions involving DBCO are characterized by favorable second-order kinetics, allowing them to proceed efficiently at the low concentrations typically used in biological experiments . The rate constants are dependent on the specific azide partner. For instance, reactions with aliphatic azides like benzyl (B1604629) azide proceed with different kinetics than those with aromatic azides like phenyl azide nih.gov.

Below is a table of representative second-order rate constants for reactions between various DBCO derivatives and azides. These values illustrate the typical kinetic performance of the DBCO core.

DBCO DerivativeAzide PartnerRate Constant (k) M⁻¹s⁻¹Solvent/Conditions
DBCOBenzyl Azide~0.1 - 0.31Aqueous conditions
DBCOBenzyl Azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl Azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl Azide0.2CH₃CN:H₂O (3:1)
Sulfo-DBCO3-azido-L-alanine0.32 - 0.55PBS (pH 7) vs HEPES (pH 7) at 25°C
Sulfo-DBCO1-azido-1-deoxy-β-D-glucopyranoside0.85 - 1.22PBS (pH 7) vs HEPES (pH 7) at 25°C

This table presents data compiled from multiple sources for illustrative purposes rsc.orgrsc.orgresearchgate.netnih.gov. BCN (bicyclo[6.1.0]nonyne) is included for comparison.

The efficiency of SPAAC reactions can be influenced by various environmental factors. Understanding these effects is critical for optimizing bioconjugation protocols.

pH: Studies have shown that higher pH values generally increase the rate of SPAAC reactions rsc.orgresearchgate.net. For example, the reaction rate can be significantly faster at pH 10 compared to pH 5 in certain buffer systems rsc.orgresearchgate.net. However, this trend is not universal across all buffers; reactions in HEPES buffer, for instance, may show less pH-dependence rsc.orgresearchgate.net.

Temperature: As with most chemical reactions, an increase in temperature typically accelerates the reaction rate. Experiments comparing SPAAC kinetics at 25°C and 37°C have demonstrated faster reactions at the higher, physiological temperature rsc.orgresearchgate.net.

Solvent and Buffer: The choice of solvent and buffer system can have a notable impact on reaction kinetics rsc.orgresearchgate.net. Reactions performed in phosphate-buffered saline (PBS) often exhibit lower rate constants compared to those in HEPES buffer rsc.orgresearchgate.net. Furthermore, the presence of organic co-solvents can affect the reaction rate, and their use should be carefully considered depending on the specific biomolecules involved researchgate.net. Cell culture media like DMEM have also been shown to support faster reactions than RPMI rsc.orgresearchgate.net. The presence of a PEG linker, such as in this compound, has been observed to enhance reaction rates by approximately 31 ± 16% in some systems rsc.orgresearchgate.net.

ConditionEffect on SPAAC Rate
pH Generally increases with higher pH (e.g., pH 10 > pH 5), though buffer-dependent.
Temperature Increases with higher temperature (e.g., 37°C > 25°C).
Buffer System Rate can be significantly different (e.g., HEPES > PBS).
PEG Linker Can enhance reaction rates.

This table summarizes general trends observed in studies on DBCO-azide reactions rsc.orgresearchgate.net.

Influence of the PEG4 Spacer on Reaction Kinetics and Accessibility

The tetraethylene glycol (PEG4) spacer integrated into the this compound molecule plays a pivotal role in modulating its reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This influence is primarily observed in the enhancement of reaction kinetics and the increased accessibility of the reactive dibenzocyclooctyne (DBCO) group. These effects are attributed to the physicochemical properties of the PEG4 linker, namely its hydrophilicity, flexibility, and steric profile.

Enhanced Reaction Kinetics

The presence of the PEG4 spacer has been demonstrated to accelerate the rate of the SPAAC reaction. This rate enhancement is a multifactorial phenomenon. Firstly, the hydrophilic nature of the PEG4 chain improves the aqueous solubility of the entire molecule. interchim.fr In biologically relevant aqueous media, where many bioconjugation reactions are performed, poorly soluble reactants can lead to aggregation and precipitation, which significantly reduces the effective concentration of the reactants and, consequently, the reaction rate. interchim.fr The PEG4 spacer mitigates these issues, ensuring that the DBCO moiety remains well-solvated and available for reaction. biochempeg.com

Secondly, the flexible nature of the ethylene (B1197577) glycol repeats allows the DBCO group to be more sterically accessible to its azide-binding partner. interchim.fr In the context of large biomolecules, such as antibodies or proteins, the reactive DBCO group can be sterically hindered by the local protein environment. A PEG spacer physically distances the DBCO group from the bulk of the biomolecule, reducing this steric hindrance and facilitating a more favorable approach of the azide reactant. rsc.org

Detailed research findings have quantified this rate enhancement. A study comparing a DBCO-modified antibody to a DBCO-PEG5-modified antibody in the SPAAC reaction found a mean increase in the reaction rate constant of 31 ± 16% for the PEGylated version. rsc.org While this study utilized a slightly longer PEG5 linker, the principle of rate enhancement is directly applicable to the PEG4 spacer. The observed second-order rate constants for these antibody conjugates were in the range of 0.18–0.37 M⁻¹s⁻¹. rsc.org

Furthermore, a kinetic study of the reaction between a DBCO-PEG4-acid and an azide-PEG4-acid in phosphate-buffered saline (PBS) at 37 °C determined a second-order rate constant (k₂) of 2.1 ± 0.2 L mol⁻¹s⁻¹. nih.gov This value underscores the efficient nature of the SPAAC reaction when facilitated by a PEG4 spacer.

Comparative Second-Order Rate Constants (k₂) for DBCO-Azide Reactions

ReactantsConditionsSecond-Order Rate Constant (k₂)Reference
DBCO-PEG4-acid + Azide-PEG4-acidPBS, pH 7.4, 37 °C2.1 ± 0.2 L mol⁻¹s⁻¹ nih.gov
DBCO-modified Antibody + AzidePBS/HEPES, pH 7, 25/37 °C0.18–0.37 M⁻¹s⁻¹ (Range) rsc.org
DBCO-PEG5-modified Antibody + AzidePBS/HEPES, pH 7, 25/37 °C~31% faster than non-PEGylated antibody rsc.org

Improved Accessibility of the Reactive Group

The PEG4 spacer acts as a flexible arm that extends the DBCO group away from the surface of the molecule to which it is attached. This increased spatial separation is crucial for overcoming steric hindrance, particularly when conjugating to complex, three-dimensionally folded biomolecules. interchim.frrsc.org The improved accessibility ensures that the DBCO moiety can readily enter binding pockets or approach reactive sites on target molecules that might otherwise be inaccessible to a non-PEGylated DBCO reagent. interchim.fr

The benefits of this enhanced accessibility include:

Reduced non-specific interactions: The hydrophilic PEG chain can help to minimize non-specific binding that might occur with a more hydrophobic, non-PEGylated DBCO reagent. biochempeg.com

Mitigation of aggregation: By improving solubility and reducing intermolecular interactions between conjugated biomolecules, the PEG4 spacer helps to prevent aggregation. interchim.frbaseclick.eu

Versatility in conjugation: The flexibility and length of the PEG4 spacer allow for effective conjugation to a wide variety of azide-modified targets, from small molecules to large protein complexes.

Applications of Dbco Nhco Peg4 T Butyl Ester in Advanced Bioconjugation Strategies

Site-Specific Modification of Proteins and Peptides

The modification of proteins with precisely controlled stoichiometry and at specific sites is crucial for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and protein-polymer therapeutics. nih.govbroadpharm.com Reagents derived from DBCO-NHCO-PEG4-t-butyl ester are instrumental in these advanced strategies, leveraging the bioorthogonal nature of the DBCO-azide reaction. rsc.org This copper-free click chemistry approach avoids the use of cytotoxic copper catalysts, making it suitable for applications involving living cells and whole organisms. biochempeg.comaatbio.com

A primary strategy for achieving site-specific protein modification involves the introduction of an azide (B81097) group into the protein's structure, which serves as a chemical handle for conjugation with a DBCO-functionalized molecule. This can be accomplished by incorporating unnatural amino acids (UAAs) bearing azide side chains into the protein's polypeptide sequence during expression. This technique allows for the precise placement of the azide at virtually any desired position.

Once the azide-tagged protein is expressed and purified, it can be reacted with an amine-reactive DBCO linker, such as DBCO-PEG4-NHS ester. This linker reacts with primary amines, like the side chains of lysine (B10760008) residues, to attach the DBCO moiety to the protein. conju-probe.comvectorlabs.com However, for site-specificity, the azide-UAA is the preferred handle. The DBCO-functionalized molecule is then conjugated to the azide-tagged protein. The reaction is highly efficient and bioorthogonal, meaning the DBCO and azide groups react exclusively with each other without interfering with other functional groups found in biological systems. conju-probe.comaatbio.com

Another method involves the enzymatic modification of specific amino acid residues. For instance, bacterial transglutaminase (BTG) can be used to connect lysine-surrogates containing a DBCO group to specific glutamine residues on an antibody, enabling controlled, site-specific incorporation of the DBCO moiety. nih.gov

Table 1: General Protocol for Two-Step Protein Labeling
StepDescriptionKey ReagentsTypical ConditionsReference
1. DBCO ActivationLabeling a protein (Biomolecule A) with an amine-reactive DBCO linker.DBCO-PEG4-NHS Ester, Protein with primary amines20-30 fold molar excess of DBCO linker; Incubate 1 hr at room temp. or 2 hrs on ice. aatbio.comvectorlabs.com
2. Azide IntroductionIncorporation of an azide group into the target protein or peptide (Biomolecule B), often via an azide-bearing unnatural amino acid.Azido-UAA, Cell expression systemStandard protein expression protocols. nih.gov
3. Click ReactionMixing the DBCO-activated biomolecule with the azide-tagged biomolecule to form a stable triazole linkage.DBCO-Protein, Azide-Protein1.5-3 fold molar excess of one reagent; Incubate 4-12 hrs at room temp. or overnight at 4°C. vectorlabs.comthermofisher.com

Controlled functionalization of antibodies is critical for the development of next-generation therapeutics, particularly ADCs. Conventional conjugation methods that target native lysine or cysteine residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can negatively impact efficacy and pharmacokinetics. nih.gov

Site-specific conjugation using DBCO-azide chemistry offers a solution to this challenge. One approach involves engineering the antibody to include specific sites for azide incorporation. Subsequently, a linker-payload molecule functionalized with a DBCO group can be attached with high precision. Amine-reactive linkers like DBCO-PEG4-NHS ester can be used, though this targets the numerous lysine residues and leads to heterogeneity. lumiprobe.com

More controlled strategies employ enzymes for site-specific modification. For example, a process using peptide-N-glycosidase F (PNGase F) for deglycosylation followed by bacterial transglutaminase (BTG) can introduce DBCO moieties at specific glutamine residues (Q295) in the antibody's heavy chain. nih.gov This enzymatic approach ensures a homogeneous product. The DBCO-functionalized antibody is then ready to react with an azide-containing payload. The reaction proceeds efficiently under mild, aqueous conditions, preserving the antibody's structure and function. aatbio.comlumiprobe.com

Table 2: Comparison of Antibody Functionalization Strategies
StrategyTarget ResidueKey FeatureHomogeneityReference
Conventional Amine LabelingLysineReacts with surface-accessible primary amines using DBCO-NHS ester.Low (Heterogeneous) lumiprobe.com
Conventional Thiol LabelingCysteine (reduced interchain disulfides)Reacts with free thiols using DBCO-maleimide.Moderate thermofisher.com
Site-Specific Enzymatic LabelingGlutamine (engineered)Enzymatic introduction of DBCO group at a specific site.High (Homogeneous) nih.gov
Unnatural Amino Acid IncorporationEngineered UAA with azideGenetic encoding of an azide handle at a specific position for DBCO reaction.High (Homogeneous) nih.gov

Nucleic Acid Labeling and Functionalization

The precise labeling and functionalization of DNA and RNA are essential for a wide range of applications, including diagnostics, genomic research, and the construction of novel biomaterials. DBCO-azide click chemistry provides a powerful tool for modifying nucleic acids without interfering with their biological function. chemrxiv.org

The foundation of nucleic acid labeling via click chemistry is the incorporation of nucleotides that have been chemically modified to contain an azide group. Azide-modified nucleoside triphosphates (e.g., Azide-C3-UTP) can be incorporated into RNA strands during in vitro transcription. chemrxiv.orgjenabioscience.com Similarly, azide-modified deoxyribonucleoside triphosphates (dNTPs) can be incorporated into DNA by DNA polymerases during replication or PCR. nih.gov

Metabolic labeling is another powerful technique where cells are cultured with azide-modified nucleosides, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), which is stable and efficiently incorporated into cellular DNA during replication. nih.gov Once the nucleic acid is azide-tagged, it becomes a substrate for conjugation with any DBCO-containing molecule, such as fluorescent dyes, biotin, or proteins functionalized with DBCO-PEG4 linkers. The reaction is efficient and occurs under mild conditions, preserving the integrity of the nucleic acid. chemrxiv.org

DNA-protein and RNA-protein conjugates are invaluable tools in molecular biology and nanotechnology. The SPAAC reaction is an ideal method for creating these constructs with high yield and specificity. The process typically involves two main steps:

A protein of interest is functionalized with a DBCO group, often by reacting its primary amines with DBCO-PEG4-NHS ester. nih.gov

A DNA or RNA molecule is synthesized to contain an azide-modified nucleotide. chemrxiv.org

The two components are then mixed, and the DBCO and azide groups react to form a stable, covalent triazole linkage. This method has been used to create site-specific DNA-protein cross-links to study DNA replication and repair. umn.edu For example, researchers have successfully conjugated azide-modified nucleotides to DBCO-functionalized antibodies, and remarkably, DNA polymerases were able to incorporate this extremely bulky antibody-nucleotide conjugate into a nascent DNA strand in a sequence-specific manner. rsc.org This highlights the robustness of the polymerase machinery and opens new avenues for creating complex biomolecular constructs.

Functionalization of Carbohydrates and Glycans

Carbohydrates and glycans play critical roles in biological recognition, signaling, and disease pathogenesis. The ability to functionalize these biomolecules allows for the development of vaccines, diagnostics, and tools to study their complex biological roles. Click chemistry has emerged as a powerful strategy for glycan modification due to its high specificity and biocompatibility. sioc-journal.cn

The general strategy involves introducing an azide functionality onto the carbohydrate structure. This can be achieved through various synthetic chemistry routes, modifying specific hydroxyl groups on the sugar rings. Once the glycan is azide-functionalized, it can be conjugated to a molecule of interest that has been tagged with a DBCO group. This could be a protein, a lipid for anchoring to a vesicle, or a fluorescent probe for imaging. This modular approach allows for the construction of complex glycoconjugates with high efficiency. sioc-journal.cn For instance, the Group A Carbohydrate (GAC) from Streptococcus pyogenes, a vaccine candidate, has been derivatized with a DBCO group to enable its conjugation to carrier proteins containing azide handles, demonstrating the utility of this chemistry in vaccine development.

Fabrication of Functionalized Biomaterials and Surfaces

The unique properties of this compound make it particularly well-suited for the modification of various surfaces, including those of liposomes, nanoparticles, and biosensors. The ability to perform sequential conjugations allows for the controlled and site-specific attachment of biomolecules.

Modification of Liposome (B1194612) and Nanoparticle Surfaces

This compound plays a crucial role in the surface functionalization of liposomes and nanoparticles, enabling the attachment of targeting ligands, imaging agents, and other functional moieties. chemimpex.com The process typically involves the initial incorporation of azide-bearing lipids or polymers into the liposome or nanoparticle structure. Subsequently, the DBCO moiety of the linker reacts with these azides via SPAAC.

Following this initial attachment, the t-butyl ester protecting group is removed, commonly with trifluoroacetic acid (TFA), to expose the carboxylic acid. nih.gov This newly available functional group can then be activated to react with amine-containing molecules, such as antibodies or peptides, to create targeted drug delivery systems. biorxiv.org

Research has demonstrated the use of similar DBCO-PEG4-NHS esters for the direct conjugation to amine-presenting liposomes. mpg.de In these studies, the efficiency of the conjugation is dependent on factors such as the pH of the reaction and the molar ratio of the DBCO reagent to the available amine groups on the liposome surface. mpg.de

Table 1: Example Reaction Conditions for Liposome Functionalization with DBCO-PEG4-NHS Ester
ParameterConditionReference
Molar Ratio (DBCO:Amine)1:1 to 6:1 mpg.de
Reaction pH7.1 - 8.2 mpg.de
Reaction TimeOvernight mpg.de
TemperatureRoom Temperature mpg.de

The functionalization of nanoparticles follows a similar principle. For instance, ultrasmall silica (B1680970) nanoparticles have been functionalized using DBCO-PEG4-maleimide to attach cytotoxic payloads for targeted cancer therapy. acs.org This highlights the versatility of the DBCO-PEG4 platform in creating sophisticated nanoparticle-drug conjugates.

Surface Grafting for Biosensor Development

In the realm of biosensor technology, the precise immobilization of biorecognition elements, such as antibodies or enzymes, onto the sensor surface is critical for sensitivity and specificity. This compound offers a controlled method for achieving this.

The process begins with the modification of the biosensor surface to introduce azide functionalities. The DBCO group of the linker is then used to attach the molecule to this azide-modified surface via SPAAC. After deprotection of the t-butyl ester, the resulting carboxylic acid can be activated to covalently bind to a protein of interest. This directed immobilization strategy ensures that the protein is oriented optimally for ligand binding, which can significantly enhance the performance of the biosensor. nih.govacs.org

Studies have shown that site-specific immobilization of proteins on biosensor surfaces using bioorthogonal chemistry, such as SPAAC, can lead to a substantial increase in binding sensitivity compared to random immobilization methods. nih.govacs.org For example, the directed attachment of a lectin to a biosensor surface resulted in a 12-fold enhancement in binding sensitivity. acs.org

Table 2: Comparison of Immobilization Strategies for Biosensors
Immobilization StrategyKey FeaturesImpact on Biosensor PerformanceReference
Random Immobilization (e.g., EDC/NHS)Arbitrary orientation of biomolecules.Can lead to reduced sensitivity and activity. xantec.com
Directed Immobilization (via DBCO linker)Controlled and optimal orientation of biomolecules.Significant enhancement of binding sensitivity and performance. nih.govacs.org

The use of DBCO-PEG4 linkers in biosensor development is not limited to proteins. They have also been employed to immobilize other biomolecules, such as biotin, which can then be used to capture streptavidin-conjugated targets. nih.govacs.org This adaptability makes this compound a powerful tool for the fabrication of a wide range of biosensing platforms.

Role of Dbco Nhco Peg4 T Butyl Ester in Targeted Molecular Assemblies

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.

DBCO-NHCO-PEG4-t-butyl ester serves as a valuable building block in the synthesis of PROTACs. Its DBCO group facilitates covalent linkage to an azide-modified molecule through copper-free click chemistry, a highly efficient and bioorthogonal reaction. This allows for the modular assembly of PROTACs, where one part of the molecule (e.g., the target protein ligand) can be readily conjugated to the other (e.g., the E3 ligase ligand) via the linker.

The PEG4 moiety in the linker provides a flexible spacer that is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The t-butyl ester protects an amine group, which after deprotection, can be used for further chemical modifications, adding to the versatility of this linker in PROTAC design.

Table 1: Key Features of this compound in PROTAC Synthesis
ComponentFunctionAdvantage in PROTAC Design
DBCO (Dibenzocyclooctyne)Enables copper-free click chemistry with azide-modified molecules.Provides a highly efficient and bioorthogonal method for conjugating the two ligands of a PROTAC.
PEG4 (Polyethylene Glycol)Acts as a flexible and hydrophilic spacer.Enhances solubility and provides optimal spacing between the target protein and E3 ligase.
t-butyl esterProtects a terminal amine group.Allows for selective deprotection and further functionalization of the linker.

The length and flexibility of the linker are critical parameters that significantly impact the efficacy of a PROTAC. An optimally designed linker facilitates the proper spatial orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation. rsc.org

The PEG4 component of this compound contributes to both the length and flexibility of the PROTAC linker. Research has shown that varying the length of the PEG chain can directly influence the degradation potency of a PROTAC. escholarship.org For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that the efficacy of degradation was highly dependent on the linker length, with a 16-atom chain being optimal in that specific case. setabiomedicals.com

Furthermore, the flexibility imparted by the PEG chain can enhance the interactions between the PROTAC, the target protein, and the E3 ligase. precisepeg.com However, excessive flexibility can sometimes be detrimental. Therefore, the introduction of more rigid elements into the linker may be necessary to improve the stability of the ternary complex. precisepeg.com The modular nature of linkers like this compound allows for such modifications, enabling the systematic optimization of linker properties to achieve maximal PROTAC activity. vectorlabs.com

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent small-molecule drug. A linker connects the antibody to the drug, and its properties are crucial for the stability and efficacy of the ADC.

This compound can be incorporated into both cleavable and non-cleavable linkers for ADCs. The DBCO group allows for site-specific conjugation to an azide-modified antibody, a process that can lead to more homogeneous ADCs with improved therapeutic indices.

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved to release the cytotoxic payload upon reaching the target tumor microenvironment. researchgate.net This can be triggered by specific conditions within the tumor, such as low pH or the presence of certain enzymes. researchgate.net While this compound itself is not inherently cleavable, it can be combined with cleavable moieties to create linkers that release the drug under specific conditions. conju-probe.combroadpharm.com

Non-Cleavable Linkers: These linkers rely on the degradation of the antibody within the lysosome of the target cell to release the drug. researchgate.net This approach can offer greater stability in the bloodstream and may reduce off-target toxicity. nih.govnih.gov DBCO-containing linkers are utilized in the synthesis of non-cleavable ADCs, providing a stable connection between the antibody and the payload. lumiprobe.com

The inclusion of a PEG spacer, such as the PEG4 unit in this compound, can have a significant impact on the pharmacokinetic properties of an ADC. PEGylation is a well-established strategy to improve the biopharmaceutical characteristics of therapeutic molecules. interchim.fr

From a research perspective, incorporating PEG chains into ADC linkers can:

Increase Hydrophilicity: This can help to overcome issues with aggregation that can arise when hydrophobic drugs are conjugated to an antibody. jenabioscience.com

Enhance Stability: PEGylation can shield the ADC from proteolytic degradation, potentially leading to a longer circulation half-life.

Improve the Therapeutic Index: By enhancing stability and reducing aggregation, PEGylation can lead to a better-tolerated ADC with an improved therapeutic window. jenabioscience.com

Research has demonstrated that modifying traditional dipeptide linkers with PEG chains can enhance both the therapeutic index and the pharmacokinetic profile of ADCs. jenabioscience.com The "camouflage" effect of PEGylation can reduce interactions with other proteins and cellular components, thereby prolonging the time the ADC remains in circulation.

Table 2: Research Findings on the Impact of PEGylation on ADC Properties
PropertyEffect of PEGylationResearch Implication
SolubilityIncreases aqueous solubility.Helps to prevent aggregation of ADCs with hydrophobic payloads. jenabioscience.com
Circulation TimeCan prolong the plasma half-life. jenabioscience.comMay lead to increased exposure of the tumor to the ADC. interchim.fr
ImmunogenicityCan reduce the immunogenicity of the ADC.May decrease the risk of an immune response against the therapeutic agent.
ToxicityCan lead to reduced toxicity and improved tolerability. jenabioscience.comMay allow for higher doses to be administered, potentially improving efficacy.

Construction of Molecular Imaging Probes and Biosensors

The unique chemical properties of this compound also make it a valuable tool for the construction of molecular imaging probes and biosensors. The DBCO group's ability to participate in copper-free click chemistry allows for the efficient and specific labeling of biomolecules with imaging agents or sensor components.

In the development of Positron Emission Tomography (PET) imaging probes, for example, DBCO-PEG4 moieties have been used to label biomolecules with fluorine-18. escholarship.org This allows for the non-invasive imaging of biological processes at the molecular level. The PEG4 spacer in this context can improve the solubility and in vivo properties of the imaging probe.

For the construction of biosensors, the DBCO group can be used to attach a probe molecule to a surface or another biomolecule. For instance, DBCO-functionalized oligonucleotide probes have been used to create electrochemical DNA and protein sensors. The bioorthogonal nature of the copper-free click reaction ensures that the sensor components are assembled with high specificity, which is essential for the development of reliable and sensitive diagnostic tools.

The versatility of this compound, therefore, extends beyond therapeutics to the development of advanced diagnostic and research tools, enabling the precise construction of molecules for a wide range of biological applications.

Radiopharmaceutical Precursors for PET/SPECT Imaging (research perspective only)

In the research landscape of diagnostic imaging, this compound is investigated for its potential in creating precursors for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) radiopharmaceuticals. The strategy involves a pre-targeting approach, where a biomolecule (e.g., an antibody or a peptide) functionalized with an azide (B81097) group is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled molecule containing the DBCO moiety is introduced, which rapidly and specifically binds to the azide-modified biomolecule at the target location via the copper-free click reaction.

The use of a DBCO-PEG4 linker in this context offers several theoretical advantages. The PEG4 spacer can improve the pharmacokinetic properties of the radiolabeled probe, potentially leading to lower non-specific background signals and enhanced tumor-to-background ratios. While specific studies on this compound in this application are not yet widely published in peer-reviewed literature, the principles are based on established bioconjugation techniques. The t-butyl ester, after deprotection, could be used to attach a chelating agent capable of sequestering a radionuclide (e.g., Gallium-68 for PET or Technetium-99m for SPECT).

FeaturePotential Advantage in Radiopharmaceutical Design
DBCO group Enables rapid and specific in vivo conjugation to azide-modified targeting vectors.
PEG4 spacer Enhances solubility and can improve in vivo pharmacokinetics.
t-butyl ester Allows for post-conjugation deprotection and attachment of a radioisotope chelator.

This table is based on the general properties of the functional groups within the molecule and their established roles in bioconjugation and medicinal chemistry research.

Fluorescent Dye Conjugates for Optical Imaging (research perspective only)

In the field of optical imaging, the same principles of bioorthogonal chemistry make this compound a valuable tool for the synthesis of fluorescent probes. Researchers can conjugate an azide-modified fluorescent dye to a targeting ligand that has been functionalized with the DBCO moiety derived from this linker. This approach allows for the modular construction of targeted imaging agents.

Supramolecular Assemblies and Polymer Chemistry Applications

Beyond bioconjugation for imaging, this compound finds applications in materials science, particularly in the engineering of well-defined polymeric structures and the formation of self-assembled systems for research purposes.

Engineering of Defined Polymeric Architectures

In polymer chemistry, this compound can be used as a versatile building block for the synthesis of complex polymeric architectures such as block copolymers, star polymers, and dendrimers. The DBCO group allows for the "clicking" of azide-terminated polymer chains onto a core structure or for the linking of different polymer blocks together.

For instance, a polymer chain could be initiated from a molecule containing the this compound moiety. The resulting polymer would have a DBCO group at one terminus, which can then be used to attach another azide-functionalized polymer chain, leading to the formation of a diblock copolymer. The t-butyl ester can be deprotected to introduce a carboxylic acid group, which can serve as an initiation site for another type of polymerization or as a point of attachment for other functional molecules. This modular approach provides a high degree of control over the final polymer structure and functionality.

Polymer ArchitectureRole of this compound
Block Copolymers Can act as a linker between two different polymer blocks.
Graft Copolymers Can be incorporated into the backbone to provide sites for grafting side chains.
Functional Polymers The deprotected carboxylic acid can be used to attach various functional groups.

This table illustrates the potential applications of the compound in creating diverse polymer structures based on its chemical functionalities.

Self-Assembled Systems for Research Applications

The amphiphilic nature that can be imparted to molecules functionalized with this compound makes it a candidate for the construction of self-assembled systems. For example, by attaching this linker to a hydrophobic molecule, an amphiphile can be created that will spontaneously self-assemble in an aqueous environment to form structures such as micelles or vesicles.

These self-assembled systems have significant potential in research, particularly in the area of drug delivery. The hydrophobic core of a micelle can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell can provide a stealth-like character, potentially reducing clearance by the immune system. The DBCO group on the surface of these self-assembled nanoparticles can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues. While this remains an active area of research, the fundamental properties of this compound make it a promising component in the design of such advanced delivery vehicles.

Analytical and Spectroscopic Characterization of Dbco Nhco Peg4 T Butyl Ester and Its Conjugates in Research

Spectroscopic Methods for Structural Confirmation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of a molecule. For DBCO-NHCO-PEG4-t-butyl ester, ¹H NMR is used to confirm the presence and connectivity of the dibenzocyclooctyne (DBCO), polyethylene (B3416737) glycol (PEG), and t-butyl ester moieties. Specific protons within the molecule resonate at characteristic chemical shifts, and their splitting patterns provide information about neighboring protons, thus confirming the linker's covalent structure. For instance, the aromatic protons of the DBCO group typically appear in the downfield region of the spectrum, while the methylene (B1212753) protons of the PEG chain produce characteristic signals in the mid-field region, and the nine equivalent protons of the t-butyl group generate a sharp singlet in the upfield region. mdpi.comacs.org

Functional GroupTypical ¹H NMR Chemical Shift (δ) Range (ppm)Expected Multiplicity
DBCO Aromatic Protons7.20 - 7.80Multiplet
DBCO Alkyne Protons4.70 - 5.10Multiplet
PEG Methylene Protons (-CH₂CH₂O-)3.50 - 3.70Multiplet
Amide NH Proton7.90 - 8.20Broad Singlet/Triplet
t-butyl Protons (-C(CH₃)₃)1.40 - 1.50Singlet

Table 1: Representative ¹H NMR chemical shifts for the core components of this compound. Actual shifts can vary based on solvent and specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of the synthesized linker. Techniques like Electrospray Ionization (ESI) are used to ionize the molecule with minimal fragmentation. shochem.com HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. mdpi.com This verification is crucial to confirm that the correct compound has been synthesized and is free from significant impurities that would alter the molecular weight.

ParameterTheoretical Value
Molecular FormulaC₃₃H₄₂N₂O₈
Monoisotopic Mass606.2941 g/mol
Observed Mass (as [M+H]⁺)607.3014 m/z
Observed Mass (as [M+Na]⁺)629.2833 m/z

Table 2: Theoretical molecular weight and expected HRMS adducts for this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the this compound and for monitoring the progress of conjugation reactions. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the DBCO linker. vectorlabs.comvectorlabs.com A reversed-phase HPLC method, typically using a C18 column, separates compounds based on their hydrophobicity. The this compound is eluted with a gradient of organic solvent (e.g., acetonitrile) and water. A pure sample will ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for a quantitative assessment of purity, which is often required to be greater than 95%.

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 309 nm

Table 3: Example of typical reversed-phase HPLC parameters for purity analysis of DBCO-containing compounds.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to characterize the PEG component of the linker and its macromolecular conjugates. GPC separates molecules based on their hydrodynamic volume in solution. shochem.comjenkemusa.com This technique is particularly useful for analyzing conjugates where the linker is attached to a polymer or a large biomolecule. GPC can determine the molecular weight distribution and the Polydispersity Index (PDI) of the resulting conjugate. acs.orgresearchgate.net A low PDI value (close to 1.0) indicates a homogenous population of molecules with a narrow range of sizes. acs.orgjenkemusa.com

ParameterDescriptionTypical Value for PEG Standards
Mn (Number Average Molecular Weight)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Varies by standard
Mw (Weight Average Molecular Weight)An average molecular weight that is biased towards larger molecules.Varies by standard
PDI (Polydispersity Index)A measure of the broadness of the molecular weight distribution (Mw/Mn).≤ 1.05

Table 4: Key parameters obtained from GPC analysis for characterizing PEGylated compounds.

Quantitative Analysis of Functional Group Incorporation and Conjugation Efficiency

Beyond confirming structure and purity, it is vital to quantify the incorporation of the reactive DBCO group and the efficiency of subsequent conjugation reactions. UV-Visible spectroscopy is a straightforward and widely used method for this purpose. The DBCO group has a characteristic UV absorbance maximum around 309 nm. nih.govnih.gov By measuring the absorbance of a solution at this wavelength and applying the Beer-Lambert law, the concentration of the DBCO-containing molecule can be determined. This allows for the calculation of the degree of labeling (DOL) when the linker is conjugated to a protein or other molecule. nih.govnih.gov The ratio of the absorbance at ~309 nm (for the DBCO group) to the absorbance at 280 nm (for the protein) is often used to estimate the number of linker molecules per protein. nih.govnih.gov Alternatively, fluorescence-based assays using azide-functionalized fluorophores can be employed to quantify accessible DBCO groups on a surface or nanoparticle. rsc.orgresearchgate.net

ParameterEquation / ValueReference
Molar Extinction Coefficient (ε) of DBCO~12,000 M⁻¹cm⁻¹ at ~309 nm nih.gov
Beer-Lambert LawA = εcl (A=absorbance, ε=molar extinction coefficient, c=concentration, l=path length)General Principle
Degree of Labeling (DOL) CalculationMoles of DBCO / Moles of Biomolecule nih.gov

Table 5: Parameters for the quantitative analysis of DBCO incorporation using UV-Visible spectroscopy.

Spectrophotometric Assays for DBCO and Amine Quantification

Spectrophotometry offers a rapid and non-destructive means to quantify the components of a bioconjugation reaction. By measuring light absorbance at specific wavelengths, researchers can determine the concentration of the DBCO moiety and the primary amines available for conjugation.

DBCO Quantification

The dibenzocyclooctyne (DBCO) group possesses a distinct chromophore that allows for its direct quantification using UV-Vis spectrophotometry. rsc.org The DBCO group has a characteristic absorbance maximum (λmax) around 309 nm. researchgate.netthermofisher.comnih.govnih.govrsc.org This absorbance peak is distinguishable from the typical protein absorbance at 280 nm. nih.gov By applying the Beer-Lambert law and using the known molar extinction coefficient (ε) of the DBCO group, which is approximately 12,000 M⁻¹cm⁻¹, the concentration of the DBCO-containing molecule can be accurately determined. nih.govnih.govthermofisher.com This method is crucial for confirming the concentration of the labeling reagent before starting a conjugation reaction and for determining the degree of labeling after the reaction is complete. thermofisher.cominterchim.fr The progress of the copper-free click chemistry reaction can also be monitored in real-time by observing the decrease in the DBCO absorbance peak as it reacts with an azide (B81097). rsc.orgaatbio.com

Amine Quantification

To assess the availability of reaction sites on a target biomolecule (such as the lysine (B10760008) residues of a protein) or to calculate conjugation efficiency by measuring unreacted amines, various colorimetric assays can be employed. A widely used method is the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay. researchgate.net TNBSA reacts specifically with primary amines to produce a highly chromogenic N-trinitrophenyl derivative, which can be quantified by measuring its absorbance at approximately 335 nm. thermofisher.comthermofisher.com This assay is highly sensitive but requires careful buffer selection, as buffers containing primary amines like Tris or glycine (B1666218) will interfere with the reaction. researchgate.netthermofisher.com The quantification is typically achieved by comparing the sample's absorbance to a standard curve generated with a known concentration of an amine-containing compound. thermofisher.comthermofisher.com An alternative method involves the use of dyes like Orange II, which has been shown to be a reliable and sensitive method for quantifying primary amine groups on polymer surfaces. acs.org

Table 1: Key Parameters for Spectrophotometric Quantification Assays
AnalyteAssay/MethodWavelength (λmax)Molar Extinction Coefficient (ε)Common Application
DBCO GroupUV-Vis Absorbance~309 nm~12,000 M-1cm-1Quantification of DBCO reagent; Determination of Degree of Labeling (DOL)
Primary AminesTNBSA Assay~335 nmVaries with standardQuantification of available amine groups on proteins/surfaces pre- and post-conjugation

Techniques for Measuring Conjugation Yields

Determining the yield of a conjugation reaction is critical for optimizing reaction conditions and ensuring the quality of the final conjugate. The yield is often expressed as the Degree of Labeling (DOL), which represents the average number of DBCO linker molecules attached to each target biomolecule.

One of the most direct methods for calculating the DOL of a purified protein conjugate is through UV-Vis spectrophotometry. thermofisher.com This involves measuring the absorbance of the conjugate solution at both 280 nm (for the protein) and 309 nm (for the DBCO group). thermofisher.comrsc.org After correcting the absorbance at 280 nm for the contribution of the DBCO group, the molar concentrations of the protein and the DBCO moiety can be calculated using their respective extinction coefficients. nih.gov The DOL is then determined by the ratio of the molar concentration of DBCO to the molar concentration of the protein. nih.govnih.gov Molar excess ratios of the DBCO reagent to the antibody during the reaction significantly influence the final DOL, with optimal yields often seen at a molar excess of 5 to 10 moles of DBCO per mole of antibody. nih.govresearchgate.net

In addition to spectrophotometry, other analytical techniques are used to confirm successful conjugation and assess the purity of the product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates molecules based on their molecular weight. A successful conjugation will result in a noticeable upward shift in the molecular weight band of the target protein, corresponding to the mass of the attached DBCO-PEG4-t-butyl ester linkers. aatbio.com

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can provide a precise mass determination of the conjugated product, confirming the covalent attachment of the linker and allowing for a detailed characterization of the different conjugated species (e.g., proteins with one, two, or more linkers attached). researchgate.net

Chromatography (HPLC): High-Performance Liquid Chromatography, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), can be used to separate the conjugated product from unreacted starting materials, thereby purifying the sample and allowing for quantification of the yield. aatbio.com

Table 2: Techniques for Characterizing Conjugation Yields
TechniquePrincipleInformation ObtainedPrimary Use
UV-Vis SpectrophotometryMeasures absorbance at specific wavelengths for protein (280 nm) and DBCO (309 nm)Degree of Labeling (DOL)Quantification
SDS-PAGESeparates molecules by molecular weightShift in molecular weight of the conjugateValidation of conjugation
Mass SpectrometryMeasures the mass-to-charge ratio of ionized moleculesPrecise mass of the conjugate, distribution of speciesConfirmation and detailed characterization
HPLCSeparates components of a mixture based on physical/chemical propertiesPurity of the conjugate, separation from reactantsPurification and analysis

Stability Studies of Conjugated Products Under Relevant Research Conditions

The stability of a bioconjugate is paramount for its successful application in research, diagnostics, and therapeutics. Stability studies evaluate how the structure and function of the conjugated molecule are maintained under various conditions such as storage temperature, pH, and exposure to biological media.

The conjugate formed from this compound involves several key components whose stability must be considered: the triazole bond formed via click chemistry, the PEG4 linker, and the t-butyl ester protecting group.

Triazole Linkage: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide results in the formation of a triazole ring. This covalent bond is exceptionally stable under a wide range of chemical and biological conditions, a key advantage of click chemistry for bioconjugation. interchim.frhiyka.com

DBCO Moiety: Prior to reaction with an azide, DBCO-modified proteins exhibit good stability. Studies have shown that a DBCO-modified antibody loses only about 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C. interchim.fr However, for long-term storage, it is advisable to avoid buffers containing azides or thiols. interchim.fr The final conjugates are also typically stored at 4°C and protected from light. nanopartz.com

PEG Linker: The polyethylene glycol (PEG) spacer enhances the aqueous solubility and can improve the stability of the conjugated protein. nih.govrsc.org PEGylation is known to increase a protein's resistance to proteolytic degradation and improve its stability against thermal and pH-related stress. nih.gov

t-Butyl Ester Group: The t-butyl ester is a protecting group for the carboxylic acid. Its stability is highly pH-dependent. While stable under neutral and basic conditions, it is labile to acidic conditions and can be cleaved by treatment with acids. acs.orgresearchgate.net This characteristic is important to consider during purification, storage, and application, as unintended cleavage could expose a reactive carboxylic acid group, potentially altering the conjugate's properties. For instance, enzymatic methods for hydrolysis under neutral pH conditions have also been explored to achieve selective deprotection. google.com

Table 3: Stability of Conjugate Components Under Various Conditions
ComponentConditionStability/BehaviorReference
Triazole Bond (Post-Click)Physiological pH, temperatureHighly stable covalent bond interchim.frhiyka.com
DBCO-Protein Conjugate (Pre-Click)Storage at 4°C or -20°C for 4 weeks~3-5% loss of reactivity interchim.fr
PEG LinkerAqueous buffers, physiological conditionsStable; can enhance overall protein stability nih.gov
t-Butyl Ester GroupAcidic pHLabile; undergoes hydrolysis to a carboxylic acid acs.orgresearchgate.net
t-Butyl Ester GroupNeutral or basic pHGenerally stable google.com

Future Directions and Emerging Research Avenues for Dbco Nhco Peg4 T Butyl Ester

Development of Next-Generation DBCO Derivatives with Enhanced Properties

The core of DBCO-NHCO-PEG4-t-butyl ester's utility lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Future research is heavily focused on refining the DBCO moiety to create derivatives with superior performance characteristics.

Improved Reactivity and Tunable Kinetics

While the SPAAC reaction is highly efficient, there is a continuous drive to develop DBCO derivatives with even faster reaction rates to enable rapid labeling at very low concentrations. This is particularly crucial for in vivo applications where time and reagent concentrations are limited. Research in this area is exploring the modification of the dibenzocyclooctyne core structure to increase ring strain and electron-withdrawing or -donating effects, thereby accelerating the cycloaddition with azides.

For instance, the development of derivatives like oxa-dibenzocyclooctyne (ODIBO) has shown significantly improved reaction kinetics. While most DBCO derivatives exhibit second-order rate constants in the range of 1–2 M⁻¹s⁻¹, 18F-labeled ODIBO has demonstrated a k₂ value of 45 M⁻¹s⁻¹, allowing for more efficient labeling with smaller quantities of azide-bearing molecules nih.govmdpi.com. This enhancement in reactivity is critical for applications such as radiolabeling of biomolecules for PET imaging, where rapid and high-yield conjugation is paramount.

Future work will likely focus on synthesizing a broader portfolio of DBCO analogs with a wide spectrum of reactivities. This "tunability" would allow researchers to select a DBCO derivative with kinetics tailored to a specific biological process, enabling more precise temporal control over bioconjugation events.

Below is a table comparing the kinetic data of different cyclooctyne (B158145) derivatives.

Cyclooctyne DerivativeReactantSecond-Order Rate Constant (k₂)Reference
Peptide with N₃KPEG-functionalized DBCO0.34 M⁻¹s⁻¹ researchgate.net
General DBCO derivativesAzide (B81097) groups1–2 M⁻¹s⁻¹ nih.govmdpi.com
18F-labeled ODIBOAzide containing biomolecules45 M⁻¹s⁻¹ nih.govmdpi.com

Integration into Multi-Modal Bioconjugation and Parallel Synthesis Platforms

The unique properties of this compound make it an ideal candidate for integration into more complex and high-throughput chemical biology platforms.

The orthogonality of the DBCO-azide reaction is a cornerstone of multi-modal bioconjugation strategies. By combining SPAAC with other bioorthogonal reactions, researchers can create multifunctional constructs. For example, a protein could be modified with an azide at one site and a different functional group for another bioorthogonal reaction at another site. This compound could then be used to attach one molecule of interest, while a different probe is attached via the orthogonal chemistry. This allows for the assembly of sophisticated bioconjugates with multiple functionalities, such as targeting ligands, imaging agents, and therapeutic payloads, all on a single biomolecule.

Furthermore, the modular nature of click chemistry is well-suited for parallel synthesis and high-throughput screening platforms. Libraries of azide-containing small molecules or biomolecules can be rapidly and efficiently conjugated to this compound in a multi-well format nih.govbioglyco.comresearchgate.net. The t-butyl ester can then be deprotected to reveal a carboxylic acid, which can be further functionalized, allowing for the rapid generation of a diverse range of compounds for screening in drug discovery and other applications. This approach significantly accelerates the discovery of new bioactive molecules by streamlining the synthesis and purification processes. Future developments in laboratory automation and microfluidics will likely further enhance the utility of DBCO derivatives in high-throughput applications.

Applications in Synthetic Biology and Advanced Biomaterials Science

The precision and biocompatibility of this compound position it as a key enabling technology in the burgeoning fields of synthetic biology and advanced biomaterials.

Cell Surface Engineering and Cell Labeling Studies (research perspective only)

From a research perspective, this compound and its derivatives are invaluable tools for cell surface engineering. By metabolically labeling cells with azide-functionalized sugars, researchers can introduce azide groups onto the cell surface glycans. These azides then serve as "handles" for the attachment of DBCO-functionalized molecules, including the t-butyl ester derivative. This allows for the precise modification of cell surfaces with a wide array of molecules, such as targeting ligands, imaging probes, or even other cells.

This "all-chemical" approach to cell adhesion, which avoids the use of biological links like antibodies, has been demonstrated to be stable and robust nih.gov. For example, cells functionalized with DBCO can be "glued" to cells functionalized with azides, creating stable cell-cell contacts. This technology has significant potential for in vivo applications, including the delivery of therapeutic cells to specific tissues.

Future research in this area will likely focus on creating more complex and dynamic cell surface modifications. For instance, by using cleavable linkers, it may be possible to release cells from these engineered connections in response to specific stimuli.

The following table summarizes data on cell viability after labeling with DBCO-functionalized molecules, demonstrating the biocompatibility of this approach.

Cell LineLabeling ConditionsViability AssayOutcomeReference
HEK293TIncubation with covalent aptamer and streptavidin-phycoerythrinFlow CytometryHigh levels of fluorescence observed only in PTK7-positive cells, indicating specific and non-toxic labeling. nih.gov
JurkatIncubation with covalent aptamer and streptavidin-phycoerythrinFlow CytometryHigh levels of fluorescence observed only in PTK7-positive cells, indicating specific and non-toxic labeling. nih.gov
HepG2Incubation with covalent aptamer and streptavidin-phycoerythrinFlow CytometryHigh levels of fluorescence observed only in PTK7-positive cells, indicating specific and non-toxic labeling. nih.gov

Development of Responsive Biomaterials

This compound is also a critical component in the development of "smart" or responsive biomaterials, particularly hydrogels. Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and drug delivery. By incorporating DBCO and azide functionalities into the polymer backbones, hydrogels can be formed via SPAAC click chemistry mdpi.com. This method of crosslinking is highly efficient and occurs under mild, cell-friendly conditions.

The versatility of this approach allows for the creation of hydrogels with tunable properties. For example, the release of encapsulated drugs or cells can be controlled by designing the hydrogel to degrade in response to specific biological cues, such as the presence of certain enzymes nih.govnih.govmdpi.com. Furthermore, the incorporation of DBCO-functionalized peptides or other bioactive molecules into the hydrogel matrix can be used to promote cell adhesion, proliferation, and differentiation.

Future research will aim to create more sophisticated responsive hydrogels. This could involve the development of materials that respond to multiple stimuli or that can undergo dynamic changes in their properties over time. Such advanced biomaterials hold great promise for regenerative medicine, enabling the creation of scaffolds that can actively guide tissue regeneration.

Advancements in Automated Synthesis and Conjugation Methodologies

The progression of bioconjugation and the development of complex molecules like this compound are increasingly reliant on the integration of automated systems. These technologies are pivotal for enhancing reproducibility, increasing throughput, and enabling the large-scale production necessary for preclinical and clinical applications. Future developments are centered on refining and combining automated synthesis and conjugation platforms to create more efficient and streamlined workflows.

Automated Solid-Phase and Liquid-Phase Synthesis

The synthesis of heterobifunctional PEG linkers, a core component of this compound, is well-suited for automation. While traditionally performed using batch chemistry, automated synthesis offers significant advantages in terms of purity, yield, and scalability.

Solid-Phase Synthesis: Methodologies adapted from automated peptide and oligonucleotide synthesis are being explored for the stepwise construction of the oligo(ethylene glycol) chain on a solid support. This approach allows for precise control over the linker length and the sequential addition of the DBCO and t-butyl ester functionalities. The benefits of this approach include simplified purification at each step, as excess reagents and byproducts can be washed away from the resin-bound product.

Flow Chemistry: Continuous flow synthesis represents a paradigm shift in the chemical manufacturing of complex molecules, including DBCO reagents. mdpi.comrsc.org In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology has been successfully applied to the synthesis of various organic compounds, including triazoles and other heterocyclic structures relevant to the DBCO moiety. nih.gov The application of flow chemistry to the synthesis of this compound could enable on-demand production, reduce reaction times, and improve safety by minimizing the accumulation of potentially unstable intermediates. mdpi.com

ParameterBatch SynthesisAutomated Flow Synthesis
ScalabilityLimited by reactor sizeScalable by extending reaction time
ReproducibilityVariable due to manual handlingHigh, due to precise computer control
SafetyPotential for thermal runaway in large batchesEnhanced, due to small reaction volumes and superior heat exchange
Process ControlDifficult to precisely control parametersPrecise control over temperature, pressure, and mixing
EfficiencyOften involves lengthy workup and purification stepsCan integrate in-line purification, leading to higher efficiency
Table 1: Comparison of Batch Synthesis and Automated Flow Synthesis for the Production of Functionalized Linkers.

High-Throughput Conjugation and Screening

The utility of this compound lies in its ability to readily conjugate with azide-modified biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnconju-probe.com Automation is playing an increasingly critical role in performing these conjugation reactions in a high-throughput manner, which is essential for applications in drug discovery and diagnostics. beckman.com

Robotic Liquid Handling: Robotic platforms are instrumental in automating the dispensing of reagents, including the DBCO-linker and the azide-containing substrate, into multi-well plates. nih.govnovartis.com These systems can perform thousands of conjugation reactions in parallel, enabling the rapid screening of different reaction conditions or the creation of large libraries of bioconjugates. beckman.commt.com Automation in this context ensures high precision and minimizes the potential for human error, leading to more reliable and reproducible results. novartis.com

Automated Purification and Analysis: A significant bottleneck in bioconjugation is the purification and analysis of the final product. Emerging research is focused on integrating automated purification techniques, such as magnetic bead-based separation or high-performance liquid chromatography (HPLC), directly into the high-throughput workflow. Following purification, automated analytical methods, including mass spectrometry and plate-based readers, can be employed for rapid characterization and quantification of the conjugate. nih.gov The development of cleavable linkers can also simplify analysis by allowing for the independent characterization of the biomolecule and the attached moiety, a process that is amenable to automated data analysis. nih.gov

StepAutomated ActionKey TechnologyAdvantage
1. Reagent PreparationDispensing of this compound and azide-modified biomolecule solutions into microplates.Robotic liquid handler, acoustic dispensingHigh precision, miniaturization of reaction volumes.
2. Conjugation ReactionIncubation of microplates under controlled temperature and mixing.Automated incubator/shakerConsistent reaction conditions across all samples.
3. High-Throughput PurificationAutomated separation of the bioconjugate from unreacted starting materials.Automated HPLC, magnetic bead separationIncreased throughput and purity of the final product.
4. Analysis and Quality ControlAutomated sample analysis to confirm conjugation and purity.Integrated mass spectrometry, automated plate readersRapid and reliable characterization of a large number of samples.
Table 2: Conceptual Workflow for Automated High-Throughput Conjugation using this compound.

The continued development of these automated methodologies will be crucial for realizing the full potential of this compound and other advanced bioconjugation reagents in a wide range of scientific and therapeutic areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.